2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Description
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the fluorophenyl group and the oxadiazole ring in its structure imparts unique chemical and biological properties to this compound.
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-7-3-1-2-6(4-7)9-12-10(16-13-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNMUSTYMFNLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The reaction conditions often require the use of stoichiometric amounts of reagents and specific temperatures to ensure the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. 2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid has been studied for its effectiveness against various bacteria and fungi. A study demonstrated that derivatives of oxadiazoles possess inhibitory effects on bacterial growth, suggesting potential as a lead compound for developing new antibiotics .
Anti-Cancer Properties
The oxadiazole ring is known for its anticancer properties. Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. These findings highlight its potential as a therapeutic agent in cancer treatment .
Biological Research
Biochemical Assays
The compound has been utilized in various biochemical assays to study enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery processes. For instance, it has been tested for its ability to inhibit certain kinases involved in cancer progression .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group also show enhanced biological activity due to the presence of the fluorine atom.
Uniqueness
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is unique due to the combination of the oxadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in medicinal chemistry, agriculture, and materials science.
Biological Activity
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 254.24 g/mol. The compound contains a fluorophenyl group and an oxadiazole moiety, which are known for their bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H7FN2O3S |
| Molecular Weight | 254.24 g/mol |
| CAS Number | 1273890-74-6 |
| Purity | Not specified |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The presence of the oxadiazole ring has been associated with significant antimicrobial properties. Studies have shown that derivatives containing this structure exhibit potent activity against a range of bacteria and fungi .
- Anticancer Potential : Research indicates that compounds with similar oxadiazole structures can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that regulate cell survival and proliferation .
- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
Case Studies and Research Findings
Recent studies have provided insights into the biological effects of this compound:
- Antimicrobial Efficacy : In a study assessing various oxadiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7 breast cancer cells) using MTT assays. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
- Fluorine Substitution : The incorporation of fluorine in the phenyl ring enhances lipophilicity and may improve membrane permeability, contributing to increased biological activity.
- Sulfanyl Group : The sulfanyl moiety is believed to play a critical role in the interaction with biological targets, possibly affecting the compound's binding affinity and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
